Physicochemical Profiling & Technical Guide: Ethyl DL-Leucinate Hydrochloride
Physicochemical Profiling & Technical Guide: Ethyl DL-Leucinate Hydrochloride
Executive Summary
Ethyl DL-leucinate hydrochloride (CAS 23420-04-4) is the ethyl ester derivative of the racemic amino acid DL-leucine, stabilized as a hydrochloride salt.[1] It serves as a critical intermediate in peptide synthesis, acting as a C-terminal protecting group, and is utilized in medicinal chemistry to modulate the lipophilicity of leucine-based prodrugs.
This guide provides a rigorous technical analysis of its physicochemical properties, distinct from its enantiopure L-isomer, and details validated protocols for its synthesis, purification, and handling.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
Unlike the naturally occurring L-isomer, Ethyl DL-leucinate hydrochloride is a racemic mixture containing equimolar amounts of the (R)- and (S)-enantiomers. This distinction is critical in chiral resolution studies and crystallographic applications where symmetry affects solid-state properties.
| Parameter | Technical Detail |
| Chemical Name | Ethyl DL-leucinate hydrochloride |
| IUPAC Name | Ethyl 2-amino-4-methylpentanoate hydrochloride |
| CAS Number | 23420-04-4 (DL-form); Note: 2743-40-0 refers to the L-form |
| Molecular Formula | C |
| Molecular Weight | 195.69 g/mol |
| SMILES | CCOC(=O)C(N)CC(C)C.Cl |
| Stereochemistry | Racemic (1:1 mixture of R and S) |
Structural Diagram
The molecule consists of a hydrophobic isobutyl side chain and an ethyl ester group, which significantly increases lipophilicity compared to the free amino acid. The amine exists as a protonated ammonium salt (
Part 2: Thermodynamic & Solid-State Properties
Melting Point & Crystallinity
A key differentiator between the racemate and the pure enantiomer is the melting point depression observed in the DL-form.
-
Melting Point (DL-HCl): 106 – 110 °C [1]
-
Melting Point (L-HCl): 134 – 136 °C [2]
-
Appearance: White to off-white crystalline powder.
-
Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis over extended periods.
Solubility Profile
The hydrochloride salt exhibits amphiphilic behavior: the ionic ammonium headgroup drives water solubility, while the aliphatic chain allows solubility in polar organic solvents.
| Solvent | Solubility | Mechanistic Insight |
| Water | High (>50 mg/mL) | Solvation of the ionic |
| Ethanol | Soluble | Favorable interaction with the ethyl ester tail. |
| DMSO | Soluble | High dielectric constant stabilizes the salt. |
| Diethyl Ether | Insoluble | Used as an anti-solvent for recrystallization. |
| Hexane | Insoluble | Lack of polarity prevents lattice disruption. |
Part 3: Solution Chemistry & Reactivity
Acid Dissociation Constant (pKa)
Esterification of the carboxyl group removes its negative charge, which inductively withdraws electron density from the adjacent ammonium group. This makes the ammonium proton more acidic (easier to lose) compared to the free zwitterionic amino acid.
-
pKa (Ammonium group): ~7.6 (Estimated based on general
-amino esters) [3]. -
Comparison: Free Leucine pKa
9.6. -
Implication: Ethyl leucinate is a weaker base than leucine. At physiological pH (7.4), a significant fraction exists as the free base, facilitating membrane permeation.
Partition Coefficient (LogP)
-
LogP (Free Base): ~1.8 (Calculated).
-
Context: Significantly more lipophilic than free Leucine (LogP = -1.52). This property is exploited in prodrug design to enhance passive diffusion across biological membranes before enzymatic hydrolysis releases the active amino acid.
Hydrolysis Kinetics
The ethyl ester linkage is susceptible to hydrolysis, a reaction governed by pH and temperature.
-
Acidic Conditions (pH < 4): Highly Stable. The protonated ammonium group repels hydronium ions, protecting the carbonyl carbon from nucleophilic attack.
-
Basic Conditions (pH > 8): Labile. Hydroxide ions rapidly attack the ester carbonyl, leading to irreversible hydrolysis into leucine and ethanol.
-
Enzymatic: Rapidly hydrolyzed by esterases (e.g., carboxylesterases) in vivo.
Figure 1: Hydrolysis pathway of Ethyl DL-leucinate. Stability is maintained in acidic environments, while basic conditions or esterases trigger rapid cleavage.
Part 4: Synthesis & Purification Protocol
Reaction Mechanism: Fischer Esterification
The synthesis utilizes acid-catalyzed esterification. Thionyl chloride (
Experimental Protocol (Bench Scale)
Reagents:
-
DL-Leucine (10 g, 76 mmol)
-
Absolute Ethanol (100 mL)
-
Thionyl Chloride (6.0 mL, 83 mmol)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). Place in an ice bath ( ). -
Addition: Add absolute ethanol. Slowly add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction releases HCl and SO
gas. -
Solubilization: Add DL-Leucine in portions to the cold mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The solution should become clear. -
Concentration: Cool to room temperature. Evaporate the solvent under reduced pressure (Rotary Evaporator) to obtain a viscous oil or semi-solid.
-
Recrystallization (Purification):
-
Dissolve the residue in a minimum volume of warm absolute ethanol (~10-15 mL).
-
Add cold Diethyl Ether (~100 mL) slowly with stirring until turbidity persists.
-
Store at
overnight to crystallize.
-
-
Isolation: Filter the white crystals, wash with cold ether, and dry in a vacuum desiccator.
Figure 2: Synthesis workflow via Thionyl Chloride mediated esterification.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Proton NMR ( H NMR, 300 MHz, DMSO-d )
-
8.6 ppm (br s, 3H): Ammonium protons (
). -
4.2 ppm (q, 2H): Ethyl ester methylene (
). -
3.9 ppm (m, 1H):
-proton ( ). -
1.7 ppm (m, 1H):
-proton (methine of isobutyl). -
1.6 ppm (t, 2H):
-protons. -
1.2 ppm (t, 3H): Ethyl ester methyl (
). -
0.9 ppm (d, 6H): Leucine methyl groups (
).
Infrared Spectroscopy (FT-IR)
-
1735 – 1750 cm
: Strong C=O stretch (Ester carbonyl). -
2600 – 3100 cm
: Broad Ammonium N-H stretch (characteristic of amine salts). -
1200 cm
: C-O-C stretch.
Part 6: Handling & Safety
-
Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Desiccation is recommended to prevent hydrolysis.
-
Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh; stock solutions in DMSO are stable at -20 °C for 1 month [4].
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with gloves and safety goggles.
References
-
Thermo Fisher Scientific. (2025). L-Leucine ethyl ester hydrochloride, 97%. Retrieved from [Link]
-
University of Calgary. (2025). Amino Acid pKa Values and Isoelectric Points. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. L-Leucine, ethyl ester [webbook.nist.gov]
- 5. 31570-04-4 | CAS DataBase [m.chemicalbook.com]
- 6. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]
